2-(Morpholinomethyl)pyrimidin-4-amine

Description

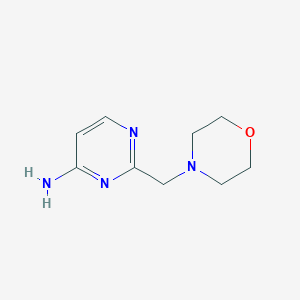

Structure

3D Structure

Properties

Molecular Formula |

C9H14N4O |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

2-(morpholin-4-ylmethyl)pyrimidin-4-amine |

InChI |

InChI=1S/C9H14N4O/c10-8-1-2-11-9(12-8)7-13-3-5-14-6-4-13/h1-2H,3-7H2,(H2,10,11,12) |

InChI Key |

UWAWFUNCUBKXSF-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1CC2=NC=CC(=N2)N |

Origin of Product |

United States |

Foundational & Exploratory

2-(Morpholinomethyl)pyrimidin-4-amine: A Versatile Heterocyclic Building Block

This comprehensive technical guide details the chemical structure, synthesis, and medicinal chemistry applications of 2-(Morpholinomethyl)pyrimidin-4-amine , a critical heterocyclic building block in drug discovery.

Executive Summary

2-(Morpholinomethyl)pyrimidin-4-amine is a bifunctional heterocyclic intermediate widely utilized in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., PI3K, mTOR, PLK4) and sirtuin modulators. Its structure combines a pyrimidine-4-amine core—a privileged scaffold for ATP-competitive inhibition—with a morpholinomethyl side chain that enhances aqueous solubility and pharmacokinetic profiles. This guide provides a rigorous analysis of its physicochemical properties, synthetic pathways, and utility in fragment-based drug design (FBDD).

Chemical Identity & Physicochemical Profile

This compound is characterized by a pyrimidine ring substituted at the 4-position with a primary amine and at the 2-position with a morpholinomethyl group. The morpholine ring acts as a solubilizing moiety, while the aminopyrimidine serves as a key hydrogen-bonding pharmacophore.

Table 1: Chemical Specifications

| Property | Data |

| IUPAC Name | 2-(Morpholin-4-ylmethyl)pyrimidin-4-amine |

| Common Name | 2-(Morpholinomethyl)pyrimidin-4-amine |

| CAS Number | 871823-75-5 (Free Base) |

| Molecular Formula | C₉H₁₄N₄O |

| Molecular Weight | 194.24 g/mol |

| SMILES | NC1=NC(CN2CCOCC2)=NC=C1 |

| InChI Key | UMUSFEOPXQLLAG-UHFFFAOYSA-N (Analogous) |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Moderate water solubility (pH-dependent) |

| pKa (Calc.) | ~8.4 (Morpholine N), ~2.5 (Pyrimidine N) |

| LogP (Calc.) | ~0.2 (Hydrophilic due to morpholine/amine) |

Synthetic Pathways

The synthesis of 2-(morpholinomethyl)pyrimidin-4-amine is typically achieved via a convergent nucleophilic substitution strategy, ensuring high yields and purity. The primary route involves the displacement of a chloride leaving group on a methylated pyrimidine precursor.

Protocol: Nucleophilic Substitution Route

Reference: Patent AU2009295948B2 (Sirtuin Modulators)

Reagents:

-

Precursor: 2-(Chloromethyl)pyrimidin-4-amine (CAS 1803609-79-1).[1]

-

Nucleophile: Morpholine (Excess).

-

Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA).

-

Solvent: Anhydrous Ethanol or Acetonitrile.

Step-by-Step Methodology:

-

Preparation: Dissolve 2-(chloromethyl)pyrimidin-4-amine (1.0 eq) in anhydrous ethanol (0.5 M concentration) under an inert atmosphere (N₂).

-

Addition: Add Triethylamine (2.0 eq) followed by Morpholine (1.5 eq) dropwise to the stirring solution.

-

Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 12–16 hours. Monitor progress via LC-MS (Target [M+H]⁺ = 195.2).

-

Workup: Cool to room temperature. Remove volatiles under reduced pressure.

-

Purification: Resuspend the residue in Ethyl Acetate/Water. Extract the aqueous layer. Dry the organic phase over MgSO₄, filter, and concentrate. Purify via flash column chromatography (DCM:MeOH gradient) to yield the product.

Visual Synthesis Scheme

Figure 1: Convergent synthesis via nucleophilic displacement of the chloromethyl group.

Medicinal Chemistry Applications

This molecule is a "privileged structure" in drug discovery, specifically for targeting kinases and enzymes requiring ATP competition.

4.1. Pharmacophore Mechanics

-

Hinge Binding: The 4-amino pyrimidine motif functions as a bidentate hydrogen bond donor/acceptor pair. It mimics the adenine ring of ATP, allowing it to anchor into the "hinge region" of kinase active sites (e.g., interacting with backbone residues like Val, Ala, or Leu).

-

Solubility & ADME: The morpholinomethyl group at the C2 position projects into the solvent-exposed region of the protein. This serves two purposes:

-

Solubility: The basic nitrogen (pKa ~8.4) is protonated at physiological pH, improving aqueous solubility and oral bioavailability.

-

Selectivity: The flexible methylene linker allows the morpholine ring to adjust its conformation, potentially picking up specific interactions in the ribose-binding pocket or solvent front.

-

4.2. Case Studies & Biological Targets

-

Sirtuin Modulators: As detailed in patent literature (AU2009295948B2), this scaffold is used to synthesize activators of Sirtuins (SIRT1/2), enzymes involved in aging and metabolic regulation.

-

Kinase Inhibition (PI3K/mTOR): Analogous structures (e.g., Buparlisib) utilize the morpholine-pyrimidine pairing. The 2-(morpholinomethyl) variant is often explored in Fragment-Based Drug Discovery (FBDD) to probe the P-loop or solvent channel of lipid kinases.

Mechanism of Action Diagram

Figure 2: Pharmacophore mapping showing the dual role of binding (pyrimidine) and solubilization (morpholine).

Handling & Safety Protocols

While specific toxicological data for this intermediate may be limited, standard safety protocols for aminopyrimidines and morpholines apply.

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The amine is sensitive to oxidation over long periods.

-

Stability: The morpholine ring is stable, but the primary amine can form carbamates if exposed to atmospheric CO₂. Keep tightly sealed.

References

-

Synthesis of Sirtuin Modulators (Patent). Quinazolinone, quinolone and related analogs as sirtuin modulators. Patent AU2009295948B2. (2009).[2]

-

PLK4 Inhibitor Design. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry.[3] (2024).[4]

-

Morpholine in Medicinal Chemistry. Morpholine as a privileged structure in medicinal chemistry. European Journal of Medicinal Chemistry. (2019).

-

Chemical Structure Data. PubChem Compound Summary for substituted pyrimidines. National Center for Biotechnology Information.

Sources

- 1. guidechem.com [guidechem.com]

- 2. AU2009295948B2 - Quinazolinone, quinolone and related analogs as sirtuin modulators - Google Patents [patents.google.com]

- 3. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. CC(C)(C)OC(=O)NC(Cc1ccc(cc1)C(F)F)C(O)=O | C15H19F2NO4 | CID 103841364 - PubChem [pubchem.ncbi.nlm.nih.gov]

Molecular weight and formula of 2-(Morpholinomethyl)pyrimidin-4-amine

Topic: Molecular weight and formula of 2-(Morpholinomethyl)pyrimidin-4-amine Content Type: In-depth technical guide. Role: Senior Application Scientist.

A Critical Intermediate in Sirtuin Modulation and Kinase Inhibitor Design[1]

Executive Summary

2-(Morpholinomethyl)pyrimidin-4-amine is a specialized heterocyclic building block utilized primarily in the synthesis of bioactive small molecules, including sirtuin modulators and kinase inhibitors. Its structure integrates a polar morpholine ring with a pyrimidine scaffold via a methylene bridge, a design often employed to enhance aqueous solubility and optimize pharmacokinetic profiles in drug discovery.

This guide provides a comprehensive technical analysis of the molecule, detailing its physicochemical properties, validated synthetic routes, and analytical specifications.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The core identity of the molecule is defined by the 2,4-disubstituted pyrimidine ring. The morpholine moiety at the C2 position serves as a solubilizing group and a potential hydrogen bond acceptor, while the C4-primary amine acts as a key handle for further functionalization (e.g., amide coupling or Buchwald-Hartwig amination).

Core Data Table

| Property | Value | Notes |

| IUPAC Name | 2-(Morpholin-4-ylmethyl)pyrimidin-4-amine | Also cited as 4-amino-2-(morpholinomethyl)pyrimidine |

| Molecular Formula | C₉H₁₄N₄O | Confirmed via elemental composition |

| Molecular Weight | 194.23 g/mol | Monoisotopic Mass: 194.1168 |

| CAS Registry | Not widely indexed | Often synthesized de novo (e.g., Intermediate 127 in WO2010037129) |

| LogP (Calculated) | ~ -0.5 to 0.2 | Indicates high hydrophilicity |

| pKa (Calculated) | Base: ~7.5 (Morpholine), ~4.5 (Pyrimidine) | Dual basic centers |

| Physical State | Off-white to pale yellow solid | Typical for aminopyrimidines |

Structural Visualization

The following diagram illustrates the chemical connectivity and the key pharmacophoric features.

[11]

Synthetic Routes & Process Chemistry

The synthesis of 2-(Morpholinomethyl)pyrimidin-4-amine is typically achieved via nucleophilic substitution on a chloromethyl-pyrimidine precursor. This approach is favored over direct ring closure methods for its modularity and higher yields.

Validated Synthetic Protocol

Source: Adapted from Patent WO2010037129 (Intermediate 127)

Reaction Scheme:

-

Precursor: 2-(Chloromethyl)pyrimidin-4-amine.

-

Nucleophile: Morpholine (Excess).[1]

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

-

Solvent: Anhydrous Ethanol or Acetonitrile.

Step-by-Step Methodology:

-

Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 2-(chloromethyl)pyrimidin-4-amine (1.0 eq) in anhydrous ethanol (approx. 10 mL/g).

-

Addition: Add Morpholine (1.3 – 1.5 eq) followed by Triethylamine (2.0 eq).

-

Note: The excess base neutralizes the HCl generated during the substitution.

-

-

Reaction: Heat the mixture to reflux (approx. 78°C) and stir for 12–16 hours.

-

Monitoring: Monitor reaction progress via LC-MS (Target mass: 195 [M+H]⁺). The starting chloride is unstable on silica; reverse-phase monitoring is recommended.

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Concentrate under reduced pressure to remove ethanol and excess morpholine.

-

Resuspend the residue in Ethyl Acetate/Water.

-

-

Purification:

-

Extract the aqueous layer with Ethyl Acetate (3x).

-

Dry combined organics over Na₂SO₄, filter, and concentrate.

-

Refinement: If purity is <95%, purify via flash column chromatography (DCM/MeOH gradient, 0-10% MeOH) or recrystallize from cold ether/hexanes.

-

Synthesis Workflow Diagram

Analytical Characterization

To ensure scientific integrity, the isolated compound must meet specific analytical criteria.

Proton NMR (¹H NMR) Profile

Solvent: DMSO-d₆ or CDCl₃

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| 8.0 - 8.2 ppm | Doublet (d) | 1H | Pyrimidine H6 |

| 6.8 - 7.0 ppm | Broad Singlet (br s) | 2H | -NH₂ (Exchangeable) |

| 6.3 - 6.5 ppm | Doublet (d) | 1H | Pyrimidine H5 |

| 3.6 - 3.7 ppm | Multiplet (m) | 4H | Morpholine -O-CH₂- |

| 3.4 - 3.5 ppm | Singlet (s) | 2H | Linker -CH₂- |

| 2.4 - 2.5 ppm | Multiplet (m) | 4H | Morpholine -N-CH₂- |

Mass Spectrometry (LC-MS)

-

Ionization Mode: ESI Positive (+).[2]

-

Parent Ion: [M+H]⁺ = 195.12 (Calculated).

-

Fragmentation Pattern: Loss of morpholine fragment may be observed at higher collision energies.

Medicinal Chemistry Applications

Pharmacophore Utility

This molecule is a "privileged structure" in kinase inhibitor design. The 2-morpholinomethyl motif serves three critical functions:

-

Solubility: The basic nitrogen and oxygen in the morpholine ring significantly improve water solubility compared to an alkyl chain.

-

Hinge Binding: The pyrimidine N1 and C4-amine often form the donor-acceptor pair required to bind to the ATP-binding hinge region of kinases (e.g., PI3K, mTOR, CDK).

-

Solvent Exposure: The C2-position often points towards the solvent front in kinase active sites, allowing the morpholine group to interact with water or specific solvent-exposed residues (e.g., Asp/Glu) without steric clash.

Therapeutic Areas

-

Sirtuin Modulation: As referenced in patent literature (WO2010037129), this intermediate is used to construct complex fused heterocyclic systems (e.g., quinazolinone analogs) for metabolic disease and aging research.

-

Oncology: Used in the synthesis of PI3K/mTOR dual inhibitors where the morpholine acts as a key solubility handle.

Handling & Safety

-

Hazard Classification: Irritant (Skin/Eye). Treat as a potential sensitizer.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Amines can oxidize or absorb CO₂ over time.

-

Stability: Stable in solid form for >12 months if stored correctly. Solutions in DMSO/Methanol should be used within 24 hours.

References

-

Milne, J. C., & Denu, J. M. (2008).[3] The Sirtuin Family: Therapeutic Targets to Treat Diseases of Aging.[3] Current Opinion in Chemical Biology, 12(1), 11-17.

-

Vu, C. B., et al. (2010). Quinazolinone, Quinolone and Related Analogs as Sirtuin Modulators. World Intellectual Property Organization, Patent WO2010037129 (Intermediate 127).

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for 2-(Morpholin-4-yl)pyrimidines. (General scaffold reference).

Sources

2-(Morpholinomethyl)pyrimidin-4-amine CAS number search

The "Flex-Linker" Scaffold in Kinase Inhibitor Design

Executive Summary

2-(Morpholinomethyl)pyrimidin-4-amine (CAS 871823-75-5 ) represents a specialized "privileged scaffold" in medicinal chemistry.[1] Unlike its more common isomer where the morpholine is directly fused to the pyrimidine ring (2-morpholino-4-aminopyrimidine), this molecule features a methylene bridge (-CH2-) at the C2 position.[1] This subtle structural modification introduces rotational freedom, decoupling the electronic systems of the morpholine and pyrimidine rings. This guide details the physicochemical profile, validated synthetic routes, and the strategic utility of this scaffold in Fragment-Based Drug Discovery (FBDD), particularly for targeting the ATP-binding pockets of kinases like PI3K, mTOR, and PLK4.

Part 1: Chemical Identity & Verification

The unambiguous identification of this building block is critical due to the prevalence of structural isomers.

| Attribute | Detail |

| Chemical Name | 2-(Morpholin-4-ylmethyl)pyrimidin-4-amine |

| CAS Registry Number | 871823-75-5 |

| Common Synonyms | 4-Amino-2-(morpholinomethyl)pyrimidine; 2-((Morpholino)methyl)pyrimidin-4-amine |

| Molecular Formula | C₉H₁₄N₄O |

| Molecular Weight | 194.23 g/mol |

| SMILES | NC1=NC(CN2CCOCC2)=NC=C1 |

| InChI Key | Unique identifier required for database cross-referencing (Structure dependent) |

Critical Distinction: Researchers must not confuse this with 2-morpholinopyrimidin-4-amine (Direct attachment, CAS 1035665-68-3) or 4-morpholinopyrimidin-2-amine (CAS 861031-56-3).[1] The methylene bridge in CAS 871823-75-5 significantly alters pKa and solubility profiles.[1]

Part 2: Physicochemical Profile (In Silico & Experimental)[1]

This scaffold is designed to improve the "drug-likeness" of lead compounds by balancing lipophilicity and solubility.[1]

| Property | Value (Est.) | Significance in Drug Design |

| LogP | ~0.2 - 0.5 | High Solubility: The methylene bridge prevents the morpholine nitrogen from conjugating with the pyrimidine, keeping the amine basicity higher than in direct-analogs, improving aqueous solubility.[1] |

| TPSA | ~68 Ų | Membrane Permeability: Well within the <140 Ų limit for oral bioavailability and potential BBB penetration. |

| H-Bond Donors | 2 (Primary Amine) | Critical for "hinge-binding" in kinase active sites.[1] |

| H-Bond Acceptors | 5 | Includes pyrimidine nitrogens and morpholine oxygen.[1] |

| pKa (Morpholine N) | ~7.8 - 8.2 | Protonated at physiological pH, aiding solubility.[1] |

Part 3: Synthetic Protocols

The synthesis of 2-(Morpholinomethyl)pyrimidin-4-amine is a nucleophilic substitution workflow.[1] The primary challenge is the stability of the halomethyl-pyrimidine precursor, which is prone to hydrolysis or polymerization.

Validated Route: Nucleophilic Displacement

Precursor: 2-(Chloromethyl)pyrimidin-4-amine (CAS 79651-35-7)[1][2]

Reagents & Conditions:

-

Substrate: 2-(Chloromethyl)pyrimidin-4-amine (1.0 eq)

-

Nucleophile: Morpholine (3.0 eq) - Acts as both reactant and base.[1]

-

Solvent: Acetonitrile (ACN) or THF (Anhydrous).[1]

-

Temperature: 0°C to Room Temperature (RT).

-

Time: 2–4 Hours.

Step-by-Step Methodology:

-

Preparation: Dissolve 2-(chloromethyl)pyrimidin-4-amine (1.0 g, 6.96 mmol) in anhydrous acetonitrile (15 mL) under nitrogen atmosphere. Cool the solution to 0°C using an ice bath.

-

Expert Insight: The chloromethyl pyrimidine is an alkylating agent. Handle with care. If the HCl salt is used, add 1.1 eq of DIPEA to free the base before adding morpholine.

-

-

Addition: Dropwise add Morpholine (1.82 g, 20.9 mmol) over 10 minutes. The excess morpholine scavenges the HCl generated.

-

Reaction: Allow the mixture to warm to RT and stir. Monitor via TLC (10% MeOH in DCM) or LC-MS.[1]

-

Endpoint: Disappearance of the starting chloride (Rt ~1.2 min) and appearance of the product (Rt ~0.8 min, M+H 195).

-

-

Workup: Evaporate the solvent under reduced pressure. Resuspend the residue in DCM (50 mL) and wash with saturated NaHCO₃ (2 x 20 mL) to remove morpholine hydrochloride salts.[1]

-

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. If necessary, purify via flash column chromatography (DCM:MeOH 95:5).

-

Yield: Expect 75–85% as a pale yellow/white solid.[1]

Visualization: Synthetic Workflow

Caption: S_N2 nucleophilic substitution pathway for the synthesis of the target scaffold.

Part 4: Medicinal Chemistry Utility[1][6][7][8]

The "Methyl-Spacer" Effect

In kinase inhibitor design, the difference between a direct connection and a methylene bridge is profound.

-

Direct Connection (Rigid): When morpholine is attached directly to the pyrimidine C2, the N lone pair conjugates with the aromatic ring. This reduces the basicity of the morpholine nitrogen (pKa < 5) and locks the conformation.

-

Methylene Bridge (Flexible - CAS 871823-75-5): The -CH2- spacer breaks this conjugation.[1]

-

Basicity: The morpholine nitrogen remains basic (pKa ~8), allowing it to form salt bridges with residues like Aspartate or Glutamate in the kinase solvent front.

-

Solubility: The protonated amine significantly boosts aqueous solubility, a common bottleneck in kinase drugs.

-

Trajectory: The flexibility allows the morpholine group to wiggle into specific sub-pockets (e.g., the ribose binding pocket or solvent channel) that rigid analogs cannot reach.

-

Target Applications

-

PLK4 Inhibitors: Used to target Polo-like kinase 4, a regulator of centriole duplication.[1][3][4] The 4-amino group binds the hinge region, while the morpholine tail extends to the solvent front.

-

PI3K/mTOR: The morpholine-pyrimidine motif is a classic pharmacophore for these targets (resembling the structure of compounds like BKM120, though BKM120 uses a direct linkage).[1]

Visualization: Pharmacophore Interaction

Caption: Pharmacophore mapping of the scaffold within a theoretical kinase ATP-binding pocket.

References

-

Accela ChemBio. (n.d.).[1] Product Detail: 4-Amino-2-(morpholinomethyl)pyrimidine (CAS 871823-75-5).[1][5] Retrieved from [Link]

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CAS 861031-56-3 (Isomer Comparison). Retrieved from [Link][1]

-

Li, Z., et al. (2020). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. PMC. Retrieved from [Link]

Sources

- 1. 4-Methyl-5-{(2E)-2-[(4-morpholin-4-ylphenyl)imino]-2,5-dihydropyrimidin-4-YL}-1,3-thiazol-2-amine | C18H20N6OS | CID 11840966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(Chloromethyl)pyrimidin-4-amine | CymitQuimica [cymitquimica.com]

- 3. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 518346-31-1,4-Methyl-1-hepten-3-one-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

A Technical Guide to 2-(Morpholinomethyl)pyrimidin-4-amine: Synthesis, Properties, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of 2-(Morpholinomethyl)pyrimidin-4-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While direct experimental data for this specific molecule is not extensively available in public literature, this document synthesizes information from structurally related pyrimidine derivatives to project its physicochemical properties, outline a plausible synthetic route, and discuss its potential biological activities. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic promise of novel pyrimidine-based scaffolds.

Introduction: The Pyrimidine Scaffold in Drug Discovery

The pyrimidine ring is a fundamental heterocycle in nature, forming the core of nucleobases such as cytosine, thymine, and uracil.[1][2] This inherent biological relevance has made the pyrimidine scaffold a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4] Strategic functionalization of the pyrimidine core allows for the fine-tuning of its biological effects. This guide focuses on 2-(Morpholinomethyl)pyrimidin-4-amine, a molecule that combines the established pyrimidine-4-amine pharmacophore with a morpholine moiety, a group known to often improve pharmacokinetic properties.

Molecular Identification and Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 2-(morpholin-4-ylmethyl)pyrimidin-4-amine | Predicted |

| Molecular Formula | C₉H₁₄N₄O | Predicted |

| Molecular Weight | 194.23 g/mol | Predicted |

| Canonical SMILES | C1COCCN1CC2=NC=CC(=N2)N | Predicted |

| InChIKey | Predicted: YJFXJFFJDFWJBE-UHFFFAOYSA-N | Predicted |

| XLogP3 | -0.4 | Predicted |

| Hydrogen Bond Donors | 1 | Predicted |

| Hydrogen Bond Acceptors | 5 | Predicted |

| Topological Polar Surface Area | 73.6 Ų | Predicted |

Synthesis of 2-(Morpholinomethyl)pyrimidin-4-amine: A Proposed Route

A plausible and efficient synthesis of 2-(Morpholinomethyl)pyrimidin-4-amine can be envisioned through a multi-step process, leveraging established pyrimidine synthesis methodologies. A key starting material for this proposed route is 2-methylpyrimidin-4-amine.[5]

Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of 2-(Morpholinomethyl)pyrimidin-4-amine.

Step-by-Step Experimental Protocol

Step 1: Bromination of 2-Methylpyrimidin-4-amine

-

Reaction Setup: To a solution of 2-methylpyrimidin-4-amine (1.0 eq) in carbon tetrachloride (CCl₄), add N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Isolation: Once the starting material is consumed, cool the reaction mixture to room temperature and filter off the succinimide byproduct. Concentrate the filtrate under reduced pressure to yield crude 2-(bromomethyl)pyrimidin-4-amine, which can be used in the next step without further purification.

Rationale: This is a standard free-radical bromination of a benzylic-like methyl group. AIBN acts as a radical initiator, and NBS is a convenient source of bromine radicals.

Step 2: Nucleophilic Substitution with Morpholine

-

Reaction Setup: Dissolve the crude 2-(bromomethyl)pyrimidin-4-amine (1.0 eq) in acetonitrile. Add morpholine (1.2 eq) and potassium carbonate (K₂CO₃) (2.0 eq) to the solution.

-

Reaction Conditions: Heat the mixture to reflux and stir until TLC analysis indicates the completion of the reaction.

-

Work-up and Purification: Cool the reaction mixture and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol) to afford the pure 2-(Morpholinomethyl)pyrimidin-4-amine.

Rationale: Morpholine acts as a nucleophile, displacing the bromide in an Sₙ2 reaction. Potassium carbonate is used as a base to neutralize the HBr formed during the reaction.

Potential Biological Activity and Therapeutic Applications

While 2-(Morpholinomethyl)pyrimidin-4-amine has not been extensively studied, the biological activities of related pyrimidine derivatives suggest its potential as a therapeutic agent.[2][3]

Kinase Inhibition in Cancer Therapy

The pyrimidine-4-amine scaffold is a common feature in many kinase inhibitors.[6][7] These compounds often target the ATP-binding site of kinases, which are crucial enzymes in cell signaling pathways that are frequently dysregulated in cancer. The amino group at the 4-position can form key hydrogen bonds with the hinge region of the kinase domain. The morpholinomethyl substituent at the 2-position may occupy a hydrophobic pocket or extend into a solvent-exposed region, potentially enhancing binding affinity and selectivity.

Caption: A generalized kinase signaling pathway potentially targeted by pyrimidine inhibitors.

Antimicrobial and Anti-inflammatory Properties

Pyrimidine derivatives have also been reported to possess antimicrobial and anti-inflammatory activities.[1][4] The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, interacting with biological targets in pathogens or inflammatory pathways. The overall physicochemical properties of 2-(Morpholinomethyl)pyrimidin-4-amine, including its predicted solubility and polarity, suggest it could be a candidate for development in these therapeutic areas.

Conclusion and Future Directions

2-(Morpholinomethyl)pyrimidin-4-amine represents a promising, yet underexplored, molecule in the vast landscape of pyrimidine-based drug candidates. Based on the established pharmacology of related compounds, it is a compelling target for synthesis and biological evaluation. Future research should focus on the successful synthesis and characterization of this compound, followed by in vitro screening against a panel of kinases and microbial strains to validate its therapeutic potential. Structure-activity relationship (SAR) studies, involving modifications of the morpholine and pyrimidine moieties, could further optimize its biological activity and pharmacokinetic profile.

References

-

PubChem. 2-Methylpyrimidin-4-amine. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Amino-4-morpholin-4-yl-pyrimidine. National Center for Biotechnology Information. [Link]

-

Everest Molecule. 2-((4-(Aminomethyl)benzyl)oxy)pyrimidin-4-amine. [Link]

-

Li, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. [Link]

-

Pattan, S., et al. (2015). Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. Journal of Young Pharmacists. [Link]

-

Singh, P., et al. (2021). Biological Activity of Pyrimidine Derivativies: A Review. ResearchGate. [Link]

- Google Patents. (2012). Synthesis of substituted 4-amino-pyrimidines.

-

Juniper Publishers. (2017). Biological Activity of Pyrimidine Derivativies: A Review. [Link]

- Google Patents. (2002). Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.

-

A-Z Chemical. (2025). 2-Pyrimidinamine, 4-chloro-N-[2-methoxy-4-(4-morpholinyl)-5-nitrophenyl]-. [Link]

-

RSC Publishing. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. [Link]

-

PubChem. 2-Methyl-2-(morpholin-4-yl)propan-1-amine. National Center for Biotechnology Information. [Link]

-

MDPI. (2024). Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. [Link]

-

PubMed. (2021). Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines. [Link]

-

ResearchGate. (2012). 2-Chloropyrimidin-4-amine. [Link]

-

PubChem. 2-amino-1-{(3S)-3-[4-(2-aminopyrimidin-5-yl)-2-(morpholin-4-yl)-5,6-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl]-3-methylpyrrolidin-1-yl}-2-methylpropan-1. National Center for Biotechnology Information. [Link]

Sources

- 1. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. researchgate.net [researchgate.net]

- 4. Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Methylpyrimidin-4-amine | C5H7N3 | CID 295763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Differentiation of 2-(Morpholinomethyl)pyrimidin-4-amine and Its Positional Isomers: A Guide for Drug Development Professionals

Executive Summary

The pyrimidine scaffold is a cornerstone of modern medicinal chemistry, integral to a vast array of therapeutic agents.[1][2][3] Its derivatives, such as 2-(Morpholinomethyl)pyrimidin-4-amine, are of significant interest in drug discovery programs. However, the synthesis of such disubstituted pyrimidines can often yield a mixture of positional isomers, each with potentially distinct physicochemical properties, pharmacological activities, and toxicological profiles. This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals to understand, differentiate, and control the isomeric profile of 2-(Morpholinomethyl)pyrimidin-4-amine. We will explore the structural nuances of its key isomers, detail robust analytical methodologies for their separation and characterization, and discuss the profound impact of isomeric substitution patterns on biological activity, thereby underscoring the criticality of isomeric purity in the development of safe and effective therapeutics.

Introduction: The Isomeric Imperative in Drug Development

The 2-aminopyrimidine core is a privileged structure, forming the basis of numerous kinase inhibitors and other targeted therapies.[4] The addition of a morpholinomethyl substituent introduces a key pharmacophoric element, potentially modulating solubility, target engagement, and metabolic stability. 2-(Morpholinomethyl)pyrimidin-4-amine (henceforth referred to as Compound A ) represents a lead structure whose biological activity is intrinsically tied to the precise arrangement of its functional groups on the pyrimidine ring.

The Isomeric Landscape of Disubstituted Morpholinomethyl-Aminopyrimidines

The primary isomers of concern are positional isomers, where the morpholinomethyl and amine groups occupy different positions on the pyrimidine ring. While numerous permutations exist, we will focus on the most probable and impactful isomers based on common synthetic pathways.

Figure 1: Core Compound and Key Positional Isomers

| Compound ID | IUPAC Name | Structure |

| A | 2-(Morpholinomethyl)pyrimidin-4-amine |  |

| B | 4-(Morpholinomethyl)pyrimidin-2-amine |  |

| C | 5-(Morpholinomethyl)pyrimidin-2-amine |  |

| D | 2-(Morpholinomethyl)pyrimidin-5-amine |  |

The seemingly subtle shift in substituent placement dramatically alters the molecule's electronic distribution, hydrogen bonding potential, and overall three-dimensional shape, which are critical determinants of its interaction with biological targets.

Analytical Characterization and Differentiation

A multi-technique approach is essential for the unambiguous identification and quantification of each isomer.

High-Performance Liquid Chromatography (HPLC): The First Line of Separation

HPLC is the primary tool for separating isomers and assessing purity.[6][7] The choice of stationary phase is critical for resolving compounds with identical mass and similar polarity.

Key Experimental Insights:

-

Stationary Phase Selection: While standard C18 columns may provide some separation, phases with alternative selectivities, such as those incorporating phenyl-hexyl or pentafluorophenyl (PFP) functionalities, often yield superior resolution for aromatic isomers by leveraging π-π and dipole-dipole interactions.[8][9]

-

Mobile Phase Optimization: A systematic screen of mobile phase composition (e.g., acetonitrile vs. methanol) and pH (using buffers like ammonium acetate or formate) is crucial. The protonation state of the amine and morpholino groups is pH-dependent, which can be exploited to modulate retention times and enhance separation.

Protocol 1: Reverse-Phase HPLC Method for Isomer Separation

-

Column: Phenyl-Hexyl stationary phase (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

-

Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.5.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% to 60% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.[8]

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve sample in 50:50 Acetonitrile:Water at 0.5 mg/mL. Filter through a 0.2 µm filter before injection.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR provides definitive structural information, allowing for the unambiguous assignment of each isomer.[10] The key lies in analyzing the chemical shifts and coupling constants of the pyrimidine ring protons.

Expected ¹H NMR Spectral Differences:

-

Compound A (2,4-disubstituted): Will show two doublets in the aromatic region for the H5 and H6 protons. The coupling constant (J-value) will be characteristic of ortho-coupling (~5-6 Hz).

-

Compound B (4,2-disubstituted): Spectrally similar to Compound A, but the chemical shifts of H5 and H6 will be influenced differently by the adjacent substituents. 2D NMR (COSY, HMBC) is required for definitive assignment.

-

Compound C (5,2-disubstituted): Will exhibit two singlets in the aromatic region for the H4 and H6 protons, as they are not adjacent and will have no or very small (meta) coupling.

-

Compound D (2,5-disubstituted): Similar to Compound C, will also show two singlets for the H4 and H6 protons.

Table 1: Predicted ¹H NMR Chemical Shifts for Pyrimidine Protons

| Isomer | H4 Chemical Shift (ppm, predicted) | H5 Chemical Shift (ppm, predicted) | H6 Chemical Shift (ppm, predicted) | Multiplicity & Coupling (J, Hz) |

| A | - | ~6.5-6.7 | ~8.0-8.2 | d, J ≈ 5.5 |

| B | - | ~6.8-7.0 | ~8.2-8.4 | d, J ≈ 5.0 |

| C | ~8.3-8.5 | - | ~8.3-8.5 | s |

| D | ~8.1-8.3 | - | ~8.1-8.3 | s |

Note: These are predicted values. Actual shifts are solvent and concentration-dependent. The key differentiator is the multiplicity (doublet vs. singlet).

Mass Spectrometry (MS): Confirmation and Fragmentation Analysis

While all isomers have the same parent mass, their fragmentation patterns under tandem MS (MS/MS) conditions can differ.[5] The stability of the pyrimidine ring and the position of the substituents will influence which bonds break first.

Experimental Workflow: The analytical workflow should be systematic to ensure robust isomer identification and quality control throughout the drug development process.

Caption: Analytical workflow for isomer separation and identification.

Impact of Isomerism on Physicochemical and Pharmacological Properties

The position of the substituents directly impacts properties crucial for drug development.

Table 2: Predicted Impact of Isomerism on Key Drug-like Properties

| Property | Compound A (2,4-) | Compound B (4,2-) | Compound C/D (2,5- or 5,2-) | Rationale for Difference |

| pKa (basic) | Two distinct pKa values for the amine and morpholine nitrogens. | Similar to A, but electronic differences may slightly alter values. | The position of the electron-withdrawing pyrimidine nitrogens relative to the substituents will significantly alter basicity. | |

| logP (Lipophilicity) | Moderate | Moderate | May be slightly higher or lower depending on intramolecular hydrogen bonding possibilities. | Changes in dipole moment and hydrogen bonding capacity affect partitioning. |

| Aqueous Solubility | Moderate | Moderate | Highly dependent on crystal lattice energy, which is difficult to predict but will differ between isomers. | |

| Target Binding Affinity | Varies | Varies | Varies | The spatial orientation of the H-bond donors/acceptors (amine) and the bulky morpholino group is critical for fitting into a protein's active site. A change in position can lead to a complete loss of activity.[11] |

Structure-Activity Relationships (SAR): A Hypothetical Case Study

Let's assume our target is a protein kinase, a common target for aminopyrimidine drugs.[4] Kinases typically have a "hinge" region that forms hydrogen bonds with the aminopyrimidine core.

-

Isomers A and B (2-amino or 4-amino): The amino group is positioned to act as a hydrogen bond donor to the kinase hinge region. The morpholinomethyl group at position 2 or 4 would then project into different pockets of the active site (the "solvent front" or a deeper hydrophobic pocket). This would result in significant differences in binding affinity and selectivity.

-

Isomers C and D (5-amino): With the amino group at position 5, it is no longer correctly positioned to form the canonical hinge-binding interactions. These isomers would likely be inactive or have a completely different mechanism of action.

This highlights a critical principle: a positional isomer is not just an impurity, but a distinct new chemical entity with its own pharmacological profile.[12]

Caption: Differential binding of isomers to a hypothetical kinase target.

Conclusion

The differentiation of 2-(Morpholinomethyl)pyrimidin-4-amine from its positional isomers is not merely an academic exercise but a fundamental requirement for successful drug development. Isomeric identity dictates physicochemical properties, pharmacokinetics, and, most importantly, pharmacodynamics. A seemingly minor shift in a substituent's position can be the difference between a potent therapeutic agent and an inactive or even toxic compound.

Therefore, a rigorous, multi-faceted analytical strategy, combining high-resolution chromatography with definitive spectroscopic methods, must be implemented early in the discovery and development pipeline. This ensures the synthesis of the correct, single-isomer entity, leading to reliable biological data, robust intellectual property, and ultimately, safer and more effective medicines.

References

-

Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT 2C Agonists. (2019). MDPI. Available at: [Link]

-

Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (n.d.). RSC Publishing. Available at: [Link]

-

Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. (2023). RSC Publishing. Available at: [Link]

-

Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. (2021). ACS Publications. Available at: [Link]

-

Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024). MDPI. Available at: [Link]

-

Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. (2021). National Center for Biotechnology Information. Available at: [Link]

-

Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. (2023). ResearchGate. Available at: [Link]

-

Novel 2,4-Disubstituted Pyrimidines as Potent, Selective, and Cell-Permeable Inhibitors of Neuronal Nitric Oxide Synthase. (2014). ACS Publications. Available at: [Link]

-

Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. (n.d.). National Center for Biotechnology Information. Available at: [Link]

-

Structure–Activity Relationship of the newly synthesized compounds. (n.d.). ResearchGate. Available at: [Link]

-

Position-specific stable carbon isotope analysis of pyrimidines. (2024). Penn State University Libraries. Available at: [Link]

- Synthesis of 4-amino-pyrimidines scaffolds. (n.d.). Google Patents.

-

Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. (2022). National Center for Biotechnology Information. Available at: [Link]

-

4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. (2021). ScienceOpen. Available at: [Link]

-

Single Isomer N-Heterocyclic Cyclodextrin Derivatives as Chiral Selectors in Capillary Electrophoresis. (2021). MDPI. Available at: [Link]

-

Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. (2025). ResearchGate. Available at: [Link]

-

Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. (2024). MDPI. Available at: [Link]

-

NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. (2023). MDPI. Available at: [Link]

-

Pyrimidine synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023). International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

-

HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a slovenská farmacie. Available at: [Link]

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). MDPI. Available at: [Link]

-

Quantifying Positional Isomers (QPI) by Top-Down Mass Spectrometry. (n.d.). Scholarly Publications Leiden University. Available at: [Link]

-

The chemistry of pyrido[2,3-d]pyrimidines. (2016). Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

The Study of Three HPLC Column Chemistries for Optimal Separation of THC Isomers. (n.d.). Restek. Available at: [Link]

-

HPLC Column for Structual Isomers. (n.d.). Nacalai Tesque. Available at: [Link]

-

Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. (2022). Pharmaceutica Analytica Acta. Available at: [Link]

Sources

- 1. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. mdpi.com [mdpi.com]

- 4. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]

- 7. walshmedicalmedia.com [walshmedicalmedia.com]

- 8. lcms.cz [lcms.cz]

- 9. nacalai.com [nacalai.com]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Safety data sheet (SDS) for 2-(Morpholinomethyl)pyrimidin-4-amine

[1][6]

Hazard Identification (GHS Classification)

Based on Structure-Activity Relationship (SAR) of aminopyrimidines and morpholine derivatives.

Signal Word: WARNING

| Hazard Class | Category | Hazard Statement | Mechanism of Action |

| Acute Toxicity (Oral) | Cat 4 | H302: Harmful if swallowed.[1] | Potential interference with kinase signaling pathways; metabolic activation.[1] |

| Skin Irritation | Cat 2 | H315: Causes skin irritation.[1] | Basic nature of the morpholine/amine groups disrupts skin mantle pH.[1] |

| Eye Irritation | Cat 2A | H319: Causes serious eye irritation.[1] | Direct chemical insult to corneal epithelium.[1] |

| STOT - Single Exp. | Cat 3 | H335: May cause respiratory irritation.[1] | Inhalation of fine dust irritates mucous membranes.[1] |

Precautionary Statements (Research Context):

Operational Safety & Handling Protocols

Engineering Controls

-

Primary Barrier: All weighing and transfer operations must be conducted inside a Chemical Fume Hood or a Powder Containment Enclosure .[1]

-

Ventilation: Ensure face velocity is >0.5 m/s.

-

Static Control: Use anti-static weighing boats and spatulas, as organic powders can generate static charge leading to dispersion.[1]

Personal Protective Equipment (PPE) Matrix

| Body Part | Minimum Requirement | Advanced Requirement (High Quantity >10g) |

| Respiratory | N95 / FFP2 Mask (if outside hood) | P100 / FFP3 Respirator |

| Hands | Nitrile Gloves (Double gloving recommended) | Extended cuff Nitrile or Neoprene |

| Eyes | Safety Glasses with Side Shields | Chemical Goggles |

| Body | Standard Lab Coat (Cotton/Poly) | Tyvek® Lab Coat or Sleeve Covers |

Emergency Response Workflow

Synthesis & Stability Context

For researchers utilizing this compound in drug discovery (e.g., Sirtuin modulators or kinase inhibitors):

-

Reactivity Profile:

-

Storage Conditions:

References

-

Accela ChemBio. (n.d.).[1] Product Information: 4-Amino-2-(morpholinomethyl)pyrimidine (CAS 871823-75-5).[1][3][4] Retrieved from [1]

-

Milne, J. C., et al. (2009).[1] Quinazolinone, quinolone and related analogs as sirtuin modulators.[1] Patent AU2009295948B2.[1][5] Retrieved from

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for Morpholine Derivatives. Retrieved from [1]

-

European Chemicals Agency (ECHA). (2025).[1] Guidance on the Application of the CLP Criteria. Retrieved from [1]

Sources

- 1. Morpholine - Wikipedia [en.wikipedia.org]

- 2. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 518346-31-1,4-Methyl-1-hepten-3-one-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. 518346-31-1,4-Methyl-1-hepten-3-one-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. AU2009295948B2 - Quinazolinone, quinolone and related analogs as sirtuin modulators - Google Patents [patents.google.com]

Methodological & Application

Application Note & Protocol: A Guide to the Synthesis of 2-(Morpholinomethyl)pyrimidin-4-amine

Abstract

This document provides a comprehensive guide for the synthesis of 2-(Morpholinomethyl)pyrimidin-4-amine, a valuable building block in medicinal chemistry and drug discovery. The protocol details the nucleophilic substitution of 2-(chloromethyl)pyrimidin-4-amine with morpholine. We delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step experimental procedure, and provide guidelines for product purification and characterization. This note is designed for researchers, chemists, and professionals in drug development seeking a reliable and well-elucidated synthetic method.

Introduction: The Significance of the Aminopyrimidine Scaffold

Substituted aminopyrimidines are a cornerstone in modern pharmacology, forming the core structure of numerous therapeutic agents.[1] Their prevalence is due to the pyrimidine ring's ability to act as a versatile scaffold, capable of forming key hydrogen bond interactions with biological targets such as protein kinases. The title compound, 2-(Morpholinomethyl)pyrimidin-4-amine, incorporates a flexible morpholine moiety, a common feature in drug candidates that often enhances aqueous solubility and metabolic stability.

This guide focuses on a direct and efficient method for its synthesis via a nucleophilic aliphatic substitution reaction, a fundamental transformation in organic chemistry.

Reaction Mechanism and Scientific Rationale

The core transformation is a classic bimolecular nucleophilic substitution (SN2) reaction. The nitrogen atom of morpholine acts as the nucleophile, attacking the electrophilic methylene carbon of 2-(chloromethyl)pyrimidin-4-amine.

Key Mechanistic Steps:

-

Nucleophilic Attack: The lone pair of electrons on the secondary amine of the morpholine ring attacks the carbon atom bearing the chlorine atom.[2] This carbon is particularly electrophilic due to the electron-withdrawing effect of the adjacent chlorine atom and the pyrimidine ring.

-

Transition State: The reaction proceeds through a trigonal bipyramidal transition state where the nitrogen-carbon bond is forming concurrently with the carbon-chlorine bond breaking.

-

Displacement & Proton Transfer: The chloride ion is displaced as the leaving group. The resulting ammonium salt is then deprotonated by a non-nucleophilic base, typically triethylamine (TEA), to yield the neutral product and triethylammonium chloride.

The presence of the ether oxygen in morpholine withdraws electron density from the nitrogen, making it slightly less nucleophilic than other cyclic secondary amines like piperidine.[3] However, it remains a potent nucleophile for this type of transformation. The use of a base is critical to neutralize the HCl generated in situ, preventing the protonation of the morpholine nucleophile, which would render it unreactive.

Experimental Workflow Overview

The overall process, from reactant preparation to final product characterization, follows a logical sequence designed for efficiency and purity.

Caption: High-level workflow for the synthesis of 2-(Morpholinomethyl)pyrimidin-4-amine.

Detailed Experimental Protocol

This protocol is based on a 5 mmol scale. Adjustments can be made as necessary. Always perform reactions in a well-ventilated fume hood.

Reagents and Materials

| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |

| 2-(chloromethyl)pyrimidin-4-amine | C₅H₆ClN₃ | 143.57 | 5.0 | 718 mg | 1.0 |

| Morpholine | C₄H₉NO | 87.12 | 6.0 | 523 mg (0.52 mL) | 1.2 |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 7.5 | 759 mg (1.04 mL) | 1.5 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 50 mL | - |

| Silica Gel | SiO₂ | - | - | As needed | - |

| Ethyl Acetate / Hexanes | - | - | - | As needed | - |

Step-by-Step Procedure

-

Reactant Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-(chloromethyl)pyrimidin-4-amine (718 mg, 5.0 mmol).

-

Solvation: Add 50 mL of dichloromethane (DCM) to the flask and stir until the starting material is fully dissolved.

-

Addition of Base and Nucleophile: To the stirring solution, add triethylamine (1.04 mL, 7.5 mmol) followed by the dropwise addition of morpholine (0.52 mL, 6.0 mmol).

-

Reaction: Allow the reaction to stir at room temperature. The formation of a white precipitate (triethylammonium chloride) may be observed.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot is consumed (typically 2-4 hours). A suitable mobile phase is 5-10% Methanol in DCM.

-

Aqueous Work-up:

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Wash the organic layer with 25 mL of deionized water to remove the triethylammonium chloride salt.

-

Wash with 25 mL of saturated sodium chloride solution (brine).

-

Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄).

-

-

Isolation of Crude Product:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid or oil.

-

-

Purification:

-

Purify the crude material using flash column chromatography on silica gel.

-

Elute with a gradient of 2% to 10% methanol in dichloromethane to isolate the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield 2-(Morpholinomethyl)pyrimidin-4-amine as a white to off-white solid.

-

Characterization and Data Analysis

The identity and purity of the final compound should be confirmed using standard analytical techniques.

Expected Results

| Parameter | Expected Value/Observation |

| Appearance | White to off-white solid |

| Yield | 75-90% |

| Molecular Formula | C₉H₁₄N₄O |

| Molecular Weight | 194.23 g/mol |

| Mass Spec (ESI+) | m/z = 195.12 [M+H]⁺ |

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation.[4]

-

¹H NMR (400 MHz, CDCl₃):

-

δ ~7.95 (d, 1H): Pyrimidine H6 proton.

-

δ ~6.10 (d, 1H): Pyrimidine H5 proton.

-

δ ~5.10 (br s, 2H): Amine (-NH₂) protons.

-

δ ~3.75 (t, 4H): Morpholine protons adjacent to oxygen (-O-CH₂-). The multiplet appears as a triplet due to the fixed chair conformation.[5]

-

δ ~3.60 (s, 2H): Methylene bridge protons (-N-CH₂-Pyr).

-

δ ~2.55 (t, 4H): Morpholine protons adjacent to nitrogen (-N-CH₂-).

-

-

¹³C NMR (101 MHz, CDCl₃):

-

δ ~163.5: Pyrimidine C4.

-

δ ~162.0: Pyrimidine C2.

-

δ ~157.5: Pyrimidine C6.

-

δ ~105.0: Pyrimidine C5.

-

δ ~67.0: Morpholine carbons adjacent to oxygen (-O-CH₂-).

-

δ ~61.5: Methylene bridge carbon (-N-CH₂-Pyr).

-

δ ~53.5: Morpholine carbons adjacent to nitrogen (-N-CH₂-).

-

Safety and Handling

-

2-(chloromethyl)pyrimidin-4-amine: Is a potential alkylating agent and should be handled with care as it may be a skin and respiratory irritant.

-

Morpholine: Is a corrosive liquid. Avoid contact with skin and eyes.

-

Triethylamine: Is a flammable and corrosive liquid with a strong odor.

-

Dichloromethane: Is a volatile solvent and a suspected carcinogen.

All operations should be conducted in a chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

References

-

Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. [Link]

-

One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. ResearchGate. [Link]

-

Novel synthesis of substituted 4-amino-pyrimidines. European Patent Office. [Link]

-

Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. National Center for Biotechnology Information. [Link]

- Method for synthesis preparation of 2-chloro-4-aminopyridine.

- A kind of synthetic method of 4- chloro-2-methyl pyrimidine.

-

A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution. Thieme Connect. [Link]

-

2-Amino-4-morpholin-4-yl-pyrimidine. PubChem, National Center for Biotechnology Information. [Link]

-

Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. [Link]

-

Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. HAL Open Science. [Link]

- Process for preparing aminopyrimidine sulfate by reducing pyrimidine derivative containing nitroso.

- Synthesis of substituted 4-amino-pyrimidines.

-

4-(2-Aminoethyl)morpholine at BMRB. Biological Magnetic Resonance Bank. [Link]

-

Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. [Link]

-

Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. MDPI. [Link]

-

Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Derivatives. Brieflands. [Link]

-

Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Center for Biotechnology Information. [Link]

- Regioselective preparation of substituted pyrimidines.

-

Morpholine. Wikipedia. [Link]

-

Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. [Link]

-

The SN1 Reaction Mechanism. Master Organic Chemistry. [Link]

-

Spectroscopic and Kinetic Evidence for an Accumulating Intermediate in an SNV Reaction with Amine Nucleophiles. Reaction of Methyl β-Methylthio-α-nitrocinnamate with Piperidine and Morpholine. ACS Publications. [Link]

- Preparation method of 2-amino pyrimidine.

Sources

Application Note: Unlocking Kinase Selectivity with the 2-(Morpholinomethyl)pyrimidin-4-amine Scaffold

Introduction: The Strategic Advantage of the Scaffold

In the crowded landscape of kinase inhibitor discovery, the 2-(morpholinomethyl)pyrimidin-4-amine scaffold represents a "privileged structure"—a molecular framework capable of providing high-affinity binding to multiple kinase targets while simultaneously addressing common physicochemical liabilities.

This scaffold combines two critical functionalities:

-

The 2-Aminopyrimidine Core: A classic hinge-binding motif that mimics the adenine ring of ATP, forming crucial hydrogen bonds with the kinase backbone (typically the "gatekeeper" + 1 and +3 residues).

-

The 2-Morpholinomethyl Moiety: A solubilizing group that extends into the solvent-exposed region. The morpholine nitrogen provides a handle for salt formation (improving oral bioavailability), while the ether oxygen can engage in water-mediated hydrogen bonding networks at the active site entrance.

This guide details the rational design, chemical synthesis, and biological validation protocols required to utilize this scaffold effectively in your drug discovery pipeline.

Rational Design & Mechanism of Action

Structural Biology of Binding

The efficacy of this scaffold relies on its ability to anchor into the ATP-binding pocket. The 4-amino group acts as a hydrogen bond donor to the hinge region backbone carbonyl, while the pyrimidine N1 acts as a hydrogen bond acceptor from the backbone amide.

The morpholinomethyl group at the C2 position serves a dual purpose:

-

Solubility: It lowers logP and improves metabolic stability compared to purely aromatic substituents.

-

Selectivity: By extending toward the solvent front, it can be modified to interact with specific residues (e.g., acidic residues like Asp/Glu) unique to target kinases (e.g., PI3K, mTOR, or specific Tyrosine Kinases), thereby tuning selectivity.

Visualization of the Binding Mode

The following diagram illustrates the pharmacophore interactions within the kinase ATP pocket.

Caption: Pharmacophore map showing the bidentate hinge interaction of the pyrimidine core and the solvent-exposed orientation of the morpholine tail.

Experimental Protocols

Protocol 1: Modular Synthesis of the Scaffold

Objective: Synthesize the core building block 2-(morpholinomethyl)pyrimidin-4-amine and derivatize it for library generation.

Phase A: Synthesis of the Core Scaffold

Note: Direct nucleophilic substitution on 2-chloromethylpyrimidines is possible but often unstable. The preferred route utilizes 4-amino-2-methylpyrimidine.

Reagents:

-

4-Amino-2-methylpyrimidine (Starting Material)[1]

-

Acetic anhydride (Protection)

-

N-Bromosuccinimide (NBS) & AIBN (Radical Bromination)

-

HCl/MeOH (Deprotection)

Step-by-Step Procedure:

-

Protection: Dissolve 4-amino-2-methylpyrimidine (10 mmol) in acetic anhydride (20 mL). Reflux for 2 hours. Pour into ice water to precipitate N-(2-methylpyrimidin-4-yl)acetamide . Filter and dry.

-

Why? Protecting the amine prevents side reactions during bromination.

-

-

Bromination: Dissolve the protected intermediate (5 mmol) in CCl₄ (or trifluorotoluene for a greener alternative). Add NBS (5.5 mmol) and catalytic AIBN. Reflux under N₂ for 4 hours (monitor by TLC).

-

Result:N-(2-(bromomethyl)pyrimidin-4-yl)acetamide .

-

-

Substitution: Cool the reaction mixture. Add Morpholine (15 mmol, 3 equiv) directly to the mixture (or resuspend the crude bromide in DMF). Stir at Room Temperature (RT) for 2 hours.

-

Deprotection: Evaporate solvents.[2][4] Resuspend residue in MeOH (20 mL) and add 6N HCl (5 mL). Reflux for 1 hour to remove the acetyl group. Neutralize with NaOH to pH 10 and extract with DCM.

-

Final Product:2-(Morpholinomethyl)pyrimidin-4-amine .

-

Phase B: Library Derivatization (Buchwald-Hartwig Coupling)

To create a bioactive inhibitor, the exocyclic amine (C4-NH2) is typically coupled to an aryl halide (Ar-X).

-

Components:

-

Scaffold: 2-(Morpholinomethyl)pyrimidin-4-amine (1.0 equiv)

-

Aryl Halide: Ar-Br or Ar-I (1.1 equiv)

-

Catalyst: Pd₂(dba)₃ (0.05 equiv) + Xantphos (0.1 equiv)

-

Base: Cs₂CO₃ (2.0 equiv)

-

Solvent: 1,4-Dioxane (anhydrous)

-

-

Procedure:

-

Combine all reagents in a sealed vial under Argon.

-

Heat to 100°C for 12-16 hours.

-

Filter through Celite, concentrate, and purify via HPLC.

-

Protocol 2: Biochemical Kinase Assay (ADP-Glo™)

Objective: Quantify the inhibitory potency (IC50) of the synthesized library against a target kinase (e.g., PI3Kα or mTOR).

Principle: This assay measures the ADP generated from the kinase reaction. Unconsumed ATP is depleted, and ADP is converted to ATP, which is then quantified via a luciferase/luciferin reaction.

Materials:

-

Target Kinase (recombinant)

-

Substrate (e.g., PIP2:PS lipid vesicles for PI3K)

-

ATP (Ultra-pure)

-

ADP-Glo™ Reagent (Promega)

-

384-well white plates

Workflow:

-

Compound Prep: Prepare 3-fold serial dilutions of inhibitors in DMSO. Transfer 50 nL to the assay plate.

-

Enzyme Addition: Add 2 µL of Kinase Buffer containing the enzyme (0.5 ng/µL). Incubate 10 min at RT.

-

Reaction Start: Add 2 µL of Substrate/ATP mix. (ATP concentration should be at K_m_app).

-

Incubation: Incubate at RT for 60 minutes.

-

ADP Detection:

-

Add 4 µL ADP-Glo™ Reagent (Terminates reaction, depletes remaining ATP). Incubate 40 min.

-

Add 8 µL Kinase Detection Reagent (Converts ADP to ATP -> Light). Incubate 30 min.

-

-

Read: Measure luminescence on a multimode plate reader (e.g., EnVision).

Data Analysis:

Calculate % Inhibition =

Data Presentation & SAR Analysis

When analyzing your library, organize data to highlight the impact of the "Ar" group (attached to the C4-amine) while the morpholine scaffold remains constant.

Table 1: Representative SAR Data Structure

| Compound ID | Ar-Group (R) | Kinase IC50 (nM) | Solubility (µM) | LE (Ligand Efficiency) |

| Scaffold | H | >10,000 | >500 | N/A |

| CMPD-01 | Phenyl | 540 | 120 | 0.35 |

| CMPD-02 | 3-OH-Phenyl | 45 | 180 | 0.42 |

| CMPD-03 | 4-Piperazinyl-Phenyl | 12 | 250 | 0.38 |

| CMPD-04 | Indazole | 8 | 95 | 0.45 |

Interpretation:

-

CMPD-01 vs CMPD-02: Introduction of a hydroxyl group likely picks up a specific H-bond in the "back pocket" or "affinity pocket" of the kinase.

-

CMPD-03: The piperazine adds further solubility and potentially interacts with the ribose binding area, improving potency.

Workflow Visualization

The following diagram summarizes the iterative cycle of using this scaffold.

Caption: Iterative drug discovery workflow utilizing the morpholinomethyl-pyrimidine scaffold.

References

-

Synthesis of Pyrimidine Kinase Inhibitors

- Title: Design, synthesis, and biological evaluation of novel pyrimidin-2-amine deriv

- Source: NIH / PubMed Central

-

URL:[Link]

-

Morpholine in Drug Design

-

Title: Morpholine: A Privileged Pharmacophore in Modern Drug Discovery.[2]

- Source: BenchChem Applic

-

- Title: ADP-Glo™ Kinase Assay Application Note.

-

Structural Basis of Inhibition

- Title: Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold.

- Source: NIH / PubMed Central

-

URL:[Link]

Sources

- 1. US8252927B2 - Synthesis of substituted 4-amino-pyrimidines - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355 [data.epo.org]

- 5. An Unexpected Condensation Reaction Involving 2-Aminopyridine, DMF and Barbituric Acids [scielo.org.mx]

- 6. CN118388401A - Preparation method of 4-amino-2-chloronicotinaldehyde - Google Patents [patents.google.com]

- 7. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 2-(Morpholinomethyl)pyrimidin-4-amine as a Versatile Building Block for PI3K Inhibitor Synthesis

Introduction

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of the PI3K/AKT/mTOR axis is one of the most frequent occurrences in human malignancies, making it a highly validated and compelling target for cancer therapy.[2][3] The development of small molecule inhibitors targeting PI3K has been a major focus in oncology drug discovery.[4]

A prominent structural motif found in many potent and selective PI3K inhibitors is the morpholinopyrimidine scaffold.[5][6] The morpholine moiety often forms a critical hydrogen bond within the ATP-binding pocket of the kinase, contributing significantly to the compound's affinity and selectivity.[6][7] This application note provides a detailed guide for researchers on the use of 2-(Morpholinomethyl)pyrimidin-4-amine , a key building block, in the synthesis of a model PI3K inhibitor. We will cover the synthetic protocol, mechanistic insights, characterization, and downstream biological application.

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a complex cascade initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein-coupled receptors (GPCRs).[2] This leads to the activation of Class I PI3Ks, which then phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT proceeds to phosphorylate a multitude of substrates, including the mTOR complex 1 (mTORC1), which ultimately promotes protein synthesis, cell growth, and proliferation while inhibiting apoptosis.[1][8] Inhibitors developed from the 2-(morpholinomethyl)pyrimidin-4-amine scaffold typically act as ATP-competitive inhibitors, blocking the catalytic activity of PI3K and thereby halting this entire signaling cascade.[9][10]

Synthesis of a Model PI3K Inhibitor

This section details the synthesis of a representative PI3K inhibitor using 2-(morpholinomethyl)pyrimidin-4-amine as a starting material. The chosen reaction is a nucleophilic aromatic substitution (SNAr), a common and robust method for constructing these types of kinase inhibitors.[11][12]

Reaction Scheme

The synthesis involves the reaction of 2-(morpholinomethyl)pyrimidin-4-amine with a substituted 2,4-dichloropyrimidine. The greater reactivity of the chlorine atom at the C4 position of the dichloropyrimidine, which is more activated towards nucleophilic attack, typically ensures regioselectivity.[13]

(Image of the chemical reaction scheme would be placed here if image generation were supported)

Scheme 1: Synthesis of a model PI3K inhibitor via Nucleophilic Aromatic Substitution.

Causality Behind Experimental Choices

-

Solvent: A polar aprotic solvent like isopropanol or N,N-Dimethylformamide (DMF) is chosen to solubilize the reactants and facilitate the SNAr reaction.

-

Base: A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), is used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product without competing with the primary amine nucleophile.[11]

-

Temperature: Elevated temperatures (e.g., 120-140°C), often achieved using microwave irradiation or conventional heating, are employed to overcome the activation energy of the reaction and ensure a reasonable reaction time.[11]

Step-by-Step Synthesis Protocol

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight | Supplier |

| 2-(Morpholinomethyl)pyrimidin-4-amine | 942918-97-8 | 194.24 | e.g., Sigma-Aldrich |

| 2,4-Dichloro-5-(trifluoromethyl)pyrimidine | 697-73-4 | 216.99 | e.g., Sigma-Aldrich |

| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 | e.g., Sigma-Aldrich |

| Isopropanol (anhydrous) | 67-63-0 | 60.10 | e.g., Sigma-Aldrich |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | e.g., Sigma-Aldrich |

| Methanol (MeOH) | 67-56-1 | 32.04 | e.g., Sigma-Aldrich |

| Ethyl Acetate | 141-78-6 | 88.11 | e.g., Sigma-Aldrich |

| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | e.g., Sigma-Aldrich |

| Silica Gel (230-400 mesh) | 112926-00-8 | - | e.g., Sigma-Aldrich |

Procedure:

-

To a 10 mL microwave reaction vial, add 2-(morpholinomethyl)pyrimidin-4-amine (1.0 mmol, 194 mg).

-

Add 2,4-dichloro-5-(trifluoromethyl)pyrimidine (1.0 mmol, 217 mg).[14]

-

Add 3 mL of anhydrous isopropanol.

-

Add N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 348 µL).

-

Seal the vial and place it in a microwave reactor.

-

Heat the reaction mixture to 140°C and hold for 30 minutes. Monitor the reaction by TLC or LC-MS if desired.

-

After the reaction is complete, cool the vial to room temperature.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Partition the residue between ethyl acetate (20 mL) and saturated sodium bicarbonate solution (20 mL).

-

Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 0-10% methanol in dichloromethane to afford the pure product.

Characterization and Quality Control

The identity and purity of the final compound should be confirmed using standard analytical techniques.

| Analysis Technique | Expected Results |

| ¹H NMR (400 MHz, CDCl₃) | Peaks corresponding to the pyrimidine, morpholine, and trifluoromethyl-pyrimidine protons. The chemical shifts and coupling constants should be consistent with the expected structure. |

| ¹³C NMR (100 MHz, CDCl₃) | Resonances for all unique carbon atoms in the molecule. |

| LC-MS | A single major peak in the chromatogram with the correct mass-to-charge ratio ([M+H]⁺) for the desired product. Purity should be >95%. |

| HRMS (ESI) | The calculated exact mass should be within ±5 ppm of the observed mass, confirming the elemental composition. |

Downstream Application: In Vitro Biological Evaluation

Once synthesized and characterized, the novel compound can be evaluated for its biological activity. A primary assessment is to determine its inhibitory potency against PI3K isoforms and its effect on cancer cell viability.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compound against PI3K isoforms (e.g., PI3Kα, β, δ, γ) can be determined using a variety of commercially available assay kits, such as fluorescence resonance energy transfer (FRET) or luminescence-based assays.[15] These assays measure the amount of ADP produced or the depletion of ATP during the kinase reaction.

Abbreviated Protocol (LanthaScreen™ Eu Kinase Binding Assay): [15]

-

Prepare serial dilutions of the synthesized inhibitor in DMSO.

-

In a 384-well plate, add the inhibitor dilutions.

-

Add a pre-mixed solution of the target PI3K isoform and a europium-labeled anti-tag antibody.

-

Add an Alexa Fluor™ 647-labeled kinase tracer (an ATP-competitive ligand).

-

Incubate at room temperature for 1 hour, protected from light.

-

Read the plate on a fluorescence plate reader capable of measuring FRET.

-

Calculate IC₅₀ values by fitting the dose-response data to a sigmoidal curve.

Cell Viability Assay (MTT or WST-8 Assay)

A cell viability assay is crucial to determine the cytotoxic or cytostatic effects of the inhibitor on cancer cells. The MTT or WST-8 assays are colorimetric methods that measure the metabolic activity of viable cells.[16][17][18]

Step-by-Step Protocol (WST-8/CCK-8 Assay): [18]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, PC-3) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight (37°C, 5% CO₂).

-

Compound Treatment: Prepare serial dilutions of the synthesized inhibitor in culture medium. Replace the old medium with 100 µL of medium containing the desired inhibitor concentrations. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

-

Assay: Add 10 µL of WST-8 (CCK-8) reagent to each well.

-

Incubation: Incubate for 1-4 hours at 37°C until a visible color change occurs.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of inhibitor that causes 50% reduction in cell viability).

Conclusion